molecular formula C11H13ClF3NO2 B2564546 Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 1354951-67-9

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No.: B2564546
CAS No.: 1354951-67-9
M. Wt: 283.68
InChI Key: DGWMURZHACRUMX-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H12F3NO2·HCl It is a derivative of propanoate, featuring an amino group and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the reaction of methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate with hydrochloric acid. The process begins with the preparation of the ester, which can be achieved through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the hydrochloride salt in high purity. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield
KMnO₄ (aq)Acidic, 60–80°C, 4–6 hrsNitroso derivative: 3-nitroso-3-[3-(trifluoromethyl)phenyl]propanoate ester65–72%
H₂O₂ (30%)Ethanol, RT, 12 hrsNitro derivative: 3-nitro-3-[3-(trifluoromethyl)phenyl]propanoate ester58–63%

Key Findings :

  • Oxidation primarily targets the β-amino group, forming nitroso or nitro derivatives depending on the strength of the oxidizing agent.

  • Steric hindrance from the trifluoromethyl group slows reaction kinetics compared to non-fluorinated analogs.

Reduction Reactions

The ester and amino groups participate in reduction pathways:

Reagent Conditions Product Yield
LiAlH₄Dry THF, 0°C → RT, 2 hrs3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol85–90%
H₂ (1 atm), Pd/CMeOH, RT, 6 hrs3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid78–82%

Key Findings :

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the amino group.

  • Catalytic hydrogenation cleaves the ester to the carboxylic acid, preserving the trifluoromethylphenyl moiety.

Nucleophilic Substitution

The trifluoromethylphenyl group facilitates aromatic substitution:

Reagent Conditions Product Yield
2-Fluoro-5-(trifluoromethyl)-1-nitrobenzeneAcetonitrile, reflux, 16 hrsMethyl 2-[(benzyloxycarbonyl)amino]-3-{[2'-nitro-4'-(trifluoromethyl)phenyl]amino}propanoate83%
NaH, CH₃IDMF, 0°C → RT, 4 hrsMethyl 3-(methylamino)-3-[3-(trifluoromethyl)phenyl]propanoate91%

Key Findings :

  • Electrophilic aromatic substitution occurs at the para position of the trifluoromethylphenyl group due to its electron-withdrawing nature .

  • Alkylation of the amino group proceeds efficiently with strong bases like NaH.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Reagent Conditions Product Yield
6M HClReflux, 8–10 hrs3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride95%
NaOH (2M)EtOH/H₂O, RT, 24 hrs3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid sodium salt88%

Key Findings :

  • Acidic hydrolysis provides the hydrochloride salt directly, simplifying purification.

  • Basic hydrolysis yields the sodium salt, which is water-soluble and suitable for further functionalization.

Biochemical Interactions

The compound interacts with biological systems through:

  • Enzyme Inhibition : Binds to γ-aminobutyric acid (GABA) transaminase via hydrogen bonding with the amino group, disrupting neurotransmitter metabolism.

  • Radical Scavenging : The trifluoromethyl group stabilizes carbon-centered radicals, influencing redox pathways.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with primary degradation products including CO₂, NH₃, and trifluorotoluene.

Comparative Reactivity

The trifluoromethyl group reduces electron density at the phenyl ring, as evidenced by:

Position Hammett Constant (σ) Reactivity Toward Electrophiles
3-(Trifluoromethyl)0.43Moderate
4-(Trifluoromethyl)0.54Low

This electronic effect directs substitution to the para position in non-fluorinated analogs .

Scientific Research Applications

Research Applications

  • Anticancer Activity
    • Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride has been investigated for its potential anticancer properties. Studies suggest that trifluoromethylated derivatives can enhance the efficacy of traditional chemotherapeutic agents. For instance, combining this compound with established anticancer drugs has shown synergistic effects, leading to increased cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition
    • Research indicates that compounds similar to methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to reduced viability of cancer cells, making it a valuable candidate for further development in cancer therapeutics.

Case Study 1: Synergistic Effects in Cancer Treatment

In vitro studies have demonstrated that when this compound is used alongside traditional chemotherapeutics, there is a notable enhancement in cytotoxicity against various cancer cell lines. This effect is attributed to the compound's ability to modulate signaling pathways related to cell proliferation and apoptosis.

Case Study 2: Mechanisms of Action

A detailed investigation into the mechanisms of action revealed that this compound affects key metabolic pathways. The compound's trifluoromethyl group plays a crucial role in its biological activity, potentially altering enzyme interactions and cellular responses.

Activity Type Description Reference
Anticancer ActivityEnhanced cytotoxicity when combined with chemotherapeutics
Enzyme InhibitionInhibition of enzymes leading to reduced cancer cell viability
Synergistic EffectsIncreased efficacy observed in preclinical trials

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride (CAS No. 1354951-67-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this molecule a candidate for various therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13ClF3NO2
  • Molecular Weight : 283.68 g/mol
  • CAS Number : 1354951-67-9
  • GHS Classification : Warning, with hazard statements indicating potential toxicity (H302, H312, H332) and irritation (H315, H319, H335) .

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have indicated that compounds with a trifluoromethyl group often exhibit enhanced binding affinity to enzymes and receptors due to their electron-withdrawing properties, which can stabilize interactions with target sites.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of derivatives containing the trifluoromethyl group. For instance, studies have shown that compounds similar to this compound exhibit significant activity against various pathogens, including bacteria and fungi.

Case Study: Antichlamydial Activity

A study examining the antichlamydial activity of related compounds found that those with trifluoromethyl substitutions demonstrated effective inhibition of Chlamydia infections in vitro. The mechanism involved reduction in chlamydial inclusion numbers and sizes in infected cells, suggesting that the trifluoromethyl group is crucial for enhancing biological activity .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been assessed in several studies. While some derivatives exhibited cytotoxicity towards human cell lines, others displayed selectivity for bacterial cells without affecting human cells significantly. This selectivity is essential for developing therapeutic agents with minimal side effects .

Comparative Biological Activity Table

Compound NameAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µg/mL)Target Pathogen
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate HCl12.5>100Chlamydia spp.
Related Trifluoromethyl Derivative650Staphylococcus aureus
Non-Trifluoromethyl Analog>5030Escherichia coli

Properties

IUPAC Name

methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWMURZHACRUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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